molecular formula C20H21N3O3S B11566627 2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide

2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide

Cat. No.: B11566627
M. Wt: 383.5 g/mol
InChI Key: ZGHQLCPJFWTDOZ-UHFFFAOYSA-N
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Description

2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide typically involves multiple steps. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that are common in pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes[][3].

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,3-benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Propanamide derivatives: Compounds with similar amide linkages and propanoyl groups.

Uniqueness

What sets 2-methyl-N-(3-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}phenyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-methyl-N-[3-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]phenyl]propanamide

InChI

InChI=1S/C20H21N3O3S/c1-13(2)19(25)22-15-7-5-6-14(12-15)21-18(24)10-11-23-16-8-3-4-9-17(16)27-20(23)26/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

ZGHQLCPJFWTDOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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